Pentathionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14700-26-6 |

|---|---|

Molecular Formula |

H2O6S5 |

Molecular Weight |

258.3 g/mol |

InChI |

InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI Key |

JEIULZGUODBGJK-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)SSSS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentathionic Acid via the Wackenroder Reaction

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of pentathionic acid (H₂S₅O₆) through the Wackenroder reaction. It details the underlying chemistry, experimental protocols, quantitative analysis, and factors influencing the reaction outcome. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of polythionic acids.

Introduction to the Wackenroder Reaction and this compound

The Wackenroder reaction, first reported by Heinrich Wackenroder in 1846, involves the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) in an aqueous solution.[1][2] This reaction yields a complex mixture of sulfur-based compounds, primarily polythionic acids (H₂SₙO₆, where n > 2) and elemental sulfur.[3][4] Among the various polythionic acids, this compound is of significant interest due to its potential applications in various fields, including medicine and as a sulfur carrier.

Polythionic acids are characterized by a chain of sulfur atoms terminated by sulfonate groups (-SO₃H).[1] this compound, with its five-sulfur atom chain, possesses unique chemical properties. The stability of polythionic acids in aqueous solution varies, with pentathionic and hexathionic acids being relatively stable in acidic conditions.[3] However, they are prone to decomposition in neutral or alkaline solutions.[3]

The Core Chemistry: Reaction Mechanism and Influencing Factors

The precise mechanism of the Wackenroder reaction is complex and involves numerous simultaneous and competing reactions.[1] However, a generally accepted pathway involves the initial formation of thiosulfurous acid (H₂S₂O₃) as a key intermediate. This intermediate is unstable and can decompose or react further to form higher polythionic acids.

The overall stoichiometry of the Wackenroder reaction can be generalized as:

2H₂S + 3SO₂ → 2H₂S₂O₃ (Formation of Thiosulfurous Acid - intermediate)

This intermediate then participates in a series of condensation and sulfur transfer reactions to yield a mixture of polythionic acids. The formation of this compound is believed to proceed through the elongation of the polysulfane chain.

Several critical factors influence the distribution of products in the Wackenroder solution, with the reactant ratio and pH being the most significant:

-

H₂S/SO₂ Ratio: The molar ratio of hydrogen sulfide to sulfur dioxide is a key determinant of the resulting polythionate chain length. An excess of SO₂ generally favors the formation of higher polythionates, including this compound (SₙO₆²⁻, with n ranging from 4 to 8).[5] Conversely, an excess of H₂S leads to the preferential production of shorter-chain polythionates and elemental sulfur.[5]

-

pH: The reaction is typically carried out in an acidic medium, with a pH range of 2 to 3 being common.[5][6] Working at a pH greater than 1 has been shown to favor the formation of polythionate ions over elemental sulfur.[3] As the pH increases, the sulfur chains of the polythionate ions tend to become shorter.[3]

Experimental Protocol: Synthesis of this compound

While the Wackenroder reaction produces a mixture of polythionic acids, reaction conditions can be optimized to favor the formation of this compound. The following is a generalized laboratory-scale protocol based on principles gathered from the literature.

Materials:

-

Distilled or deionized water

-

Hydrogen sulfide (H₂S) gas

-

Sulfur dioxide (SO₂) gas

-

Gas dispersion tubes

-

Reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus

-

pH meter

Procedure:

-

Preparation of Sulfur Dioxide Solution: A saturated solution of sulfur dioxide is prepared by bubbling SO₂ gas through chilled, distilled water in the reaction vessel until saturation is reached. The vessel should be cooled to maintain a low temperature, as the dissolution of SO₂ is exothermic.

-

Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is then slowly bubbled through the aqueous SO₂ solution via a gas dispersion tube. A continuous and controlled flow of both gases is crucial. To favor the formation of higher polythionates like this compound, a molar excess of SO₂ should be maintained.

-

Reaction Conditions: The reaction is typically conducted at ambient temperature and pressure.[6] The pH of the solution should be monitored and maintained in the acidic range (pH 2-3).[6] The reaction mixture should be stirred continuously to ensure efficient gas-liquid contact.

-

Reaction Monitoring and Termination: The reaction progress can be monitored by observing the formation of a colloidal sulfur suspension, which gives the solution a characteristic yellow, milky appearance. The reaction is allowed to proceed for a predetermined time, which can be varied to influence the product distribution.

-

Isolation and Purification: After the reaction is complete, the resulting "Wackenroder's solution" contains a mixture of polythionic acids and suspended elemental sulfur. The solid sulfur can be removed by filtration or centrifugation. The aqueous solution containing the polythionic acids can then be subjected to further separation and purification techniques, such as ion-exchange chromatography, if a pure sample of this compound is desired.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the quantitative analysis of the complex mixture of polythionates produced in the Wackenroder reaction.[3]

Typical HPLC Parameters for Polythionate Analysis:

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | A common mobile phase consists of a mixture of an aqueous solution of an ion-pairing reagent, such as tetrabutylammonium hydrogensulfate (TBA·H₂SO₄), and an organic modifier like acetonitrile.[6] A typical composition could be a 64/36 (v/v) mixture of 0.006 M TBA·H₂SO₄ and acetonitrile, with the pH adjusted to around 5.0.[7] |

| Flow Rate | A flow rate of approximately 0.6 mL/min is often used.[7] |

| Detection | UV detection at a wavelength of 230 nm is suitable for monitoring the effluent.[7] |

| Analysis Time | A typical chromatographic run may last around 24 minutes to achieve good separation of the different polythionates.[7] |

Under these conditions, tetrathionate, pentathionate, and hexathionate can be effectively separated and quantified.[6] Calibration curves are generated by plotting the peak area against the concentration of standard solutions of the respective polythionates.[6]

Data Presentation: Influence of Reaction Conditions on Polythionate Distribution

The precise yields of individual polythionic acids are highly dependent on the specific reaction conditions employed. The following table summarizes the expected trends based on the available literature. It is important to note that obtaining exact quantitative yields for each polythionate under varying conditions requires careful experimental work and analysis.

| H₂S/SO₂ Ratio | pH | Expected Primary Products |

| Excess SO₂ | 2-3 | Higher polythionates (S₄O₆²⁻, S₅O₆²⁻, S₆O₆²⁻ and higher)[5] |

| Excess H₂S | 2-3 | Shorter-chain polythionates (mainly S₄O₆²⁻) and elemental sulfur[5] |

| Equimolar | 2-3 | Mixture of various polythionates and elemental sulfur |

| > 1 | > 1 | Preferential formation of polythionate ions over sulfur[3] |

| High (>8) | > 8 | Primarily thiosulfate (S₂O₃²⁻)[8] |

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Generalized reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis and analysis.

Conclusion

The Wackenroder reaction provides a direct, albeit complex, route to the synthesis of this compound. By carefully controlling key reaction parameters, particularly the H₂S to SO₂ ratio and the pH, the yield of this compound can be maximized. The use of modern analytical techniques like HPLC is essential for the accurate quantification of the components in the resulting Wackenroder solution. This technical guide provides a foundational understanding and a practical framework for researchers and professionals to explore the synthesis and potential applications of this compound. Further research into optimizing reaction conditions and developing more efficient purification methods will continue to enhance the utility of this fascinating class of sulfur compounds.

References

- 1. Polythionic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Pentathionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of pentathionic acid (H₂S₅O₆). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this polythionic acid.

Chemical Properties and Structure

This compound is a sulfur oxoacid characterized by a linear chain of five sulfur atoms flanked by two sulfonic acid groups.[1] While it is a strong acid, it is notably unstable in its pure form and is typically handled as an aqueous solution.[2] Its instability increases in neutral to alkaline conditions and at elevated temperatures, leading to decomposition into elemental sulfur and lower polythionates, such as tetrathionate.[3][4] In acidic solutions, this compound exhibits greater stability.[3]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | H₂S₅O₆ | [5][6] |

| Molecular Weight | 258.31 g/mol | [5][6] |

| Calculated pKa₁ | Strong Acid | [4] |

| Calculated pKa₂ | Strong Acid | [4] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 9 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 201 Ų | [6] |

| XLogP3 | -0.5 | [5] |

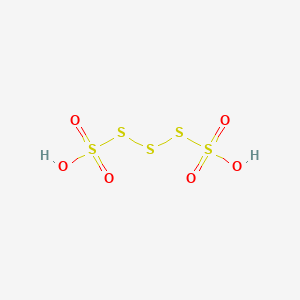

Molecular Structure

The structure of this compound consists of a central chain of three sulfur atoms bonded to two sulfonyl groups, each of which is bonded to a hydroxyl group.

Experimental Protocols

Synthesis of this compound

Direct synthesis of pure this compound is challenging due to its instability. A common approach involves the preparation of a stable salt, such as potassium pentathionate, which can then be converted to the free acid in solution.

2.1.1. Synthesis of Potassium Pentathionate (K₂S₅O₆·1.5H₂O)

This method involves the reaction of sulfur dichloride with sodium thiosulfate.[7]

-

Materials:

-

Sulfur dichloride (SCl₂)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Carbon tetrachloride (CCl₄)

-

6 M Hydrochloric acid (HCl)

-

0.6 M Ferric chloride (FeCl₃)

-

Potassium hydroxide (KOH)

-

0.5 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve sulfur dichloride in carbon tetrachloride and cool the solution to -15°C.

-

Add sodium thiosulfate pentahydrate to the cooled solution.

-

Add pre-chilled (to <0°C) 6 M hydrochloric acid and 0.6 M ferric chloride to the reaction mixture.

-

Allow the reaction to proceed for 1 hour.

-

Filter the solid to obtain an orange filtrate.

-

Separate the aqueous phase and concentrate it under reduced pressure at 35-40°C.

-

Filter off the precipitated sodium chloride.

-

Neutralize the resulting hexathionic acid solution with potassium hydroxide to obtain the crude potassium salt.

-

Purify the crude product by washing with 0.5 M hydrochloric acid to yield high-purity potassium pentathionate sesquihydrate.[7]

-

2.1.2. Preparation of Aqueous this compound Solution

An aqueous solution of this compound can be prepared from its potassium salt using a strong acid cation exchange resin.[8][9]

-

Materials:

-

Potassium pentathionate (K₂S₅O₆·1.5H₂O)

-

Strong acid cation exchange resin (H⁺ form)

-

Deionized water

-

-

Procedure:

-

Prepare a column packed with a strong acid cation exchange resin in the hydrogen form (H⁺).

-

Wash the resin thoroughly with deionized water.

-

Dissolve a known amount of potassium pentathionate in a minimum amount of cold deionized water.

-

Pass the potassium pentathionate solution through the ion exchange column at a slow flow rate.

-

Collect the eluate, which will be an aqueous solution of this compound. The potassium ions will be retained on the resin.

-

Keep the resulting solution cold to minimize decomposition.

-

Analytical Methods

2.2.1. Ion-Pair High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of polythionates, including pentathionate.[10]

-

Chromatographic Conditions:

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of potassium pentathionate of known concentrations in deionized water.

-

Prepare the sample solution to be analyzed, ensuring it is filtered through a 0.45 µm filter.

-

Inject the standards and the sample onto the column.

-

Identify the pentathionate peak based on the retention time of the standard.

-

Quantify the concentration of pentathionate in the sample by comparing its peak area to the calibration curve generated from the standards.

-

2.2.2. Capillary Zone Electrophoresis (CZE)

CZE is another powerful technique for the separation of sulfur-containing anions.

-

Electrophoretic Conditions:

-

Procedure:

-

Condition the capillary with the BGE.

-

Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.

-

Apply the separation voltage.

-

Detect the anions as they migrate past the detector.

-

Identify and quantify pentathionate based on its migration time and peak area relative to standards.

-

Biological Relevance and Potential Signaling Roles

Direct involvement of this compound in specific, well-defined signaling pathways in mammalian cells has not been extensively documented. However, there is a growing body of research on the broader roles of Reactive Sulfur Species (RSS) in cellular signaling, and polythionates are considered part of this group.[10][11][12][13]

RSS, which also include persulfides and polysulfides, are now recognized as important players in redox signaling, similar to reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] They can modulate the activity of proteins through the modification of cysteine residues, a process known as S-sulfhydration or persulfidation.[12] This post-translational modification can impact a wide range of cellular processes.

The potential biological relevance of this compound and other polythionates is also highlighted by their observed antibacterial properties.[15][16] The antibacterial mechanism is thought to be related to the release of active sulfur species upon decomposition, particularly under more alkaline conditions.[15]

This diagram illustrates the general concept that RSS, a class of molecules that includes polythionates, can participate in cellular defense against electrophilic stress. They can directly inactivate harmful electrophiles and also modulate redox signaling pathways to orchestrate an adaptive response.[11] While this represents a potential area of involvement for this compound, further research is needed to elucidate its specific roles.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. veeprho.com [veeprho.com]

- 3. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. byjus.com [byjus.com]

- 7. connectsci.au [connectsci.au]

- 8. Ion Exchange Resins for Deionization Process - Felite™ Resin [felitecn.com]

- 9. Ion Exchange & Water Demineralization Handbook | Veolia [watertechnologies.com]

- 10. Reactive Sulfur Species: A New Redox Player in Cardiovascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Redox Signaling and Reactive Sulfur Species to Regulate Electrophilic Stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of redox signaling by reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redox signaling regulated by electrophiles and reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Antibacterial activities of polythionates enhanced by carbonates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

"H2S5O6 formation and decomposition pathways"

An In-depth Technical Guide on the Formation and Decomposition Pathways of Pentathionic Acid (H₂S₅O₆)

Introduction

Polythionic acids are oxoacids of sulfur with the general formula H₂SₙO₆, where 'n' is greater than two.[1] These compounds feature a straight chain of sulfur atoms terminated by sulfonate groups (SO₃H).[2] Among them, this compound (H₂S₅O₆) is a significant member, known for its presence in complex sulfur-rich aqueous systems. The initial discovery of polythionic acids is linked to the investigation of "Wackenroder's liquid," a complex mixture formed from the reaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in water.[1][3][4] Understanding the formation and decomposition of H₂S₅O₆ is crucial in various fields, including inorganic sulfur chemistry and industrial processes where sulfur compounds are prevalent, such as gold leaching and oil refining.[3][5]

This compound, like other polythionic acids, is relatively stable in acidic aqueous solutions but readily decomposes under neutral or alkaline conditions.[1][5] This guide provides a detailed overview of the core formation and decomposition pathways of H₂S₅O₆, supported by experimental data and analytical methodologies relevant to researchers, scientists, and professionals in drug development who may encounter these sulfur species.

Formation Pathways of H₂S₅O₆

The primary and most well-documented pathway for the formation of this compound and other polythionates is the Wackenroder reaction.

The Wackenroder Reaction

This reaction involves the interaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) in a dilute aqueous solution.[2][6] The process is complex, yielding a mixture of various polythionic acids (H₂SₙO₆ where n can range from 3 to over 50), elemental sulfur, and other sulfur oxyacids.[1][6][7] The overall reaction is often simplified, but the underlying mechanism involves numerous simultaneous and competing redox, chain transfer, and disproportionation reactions.[2]

The general equation for the reaction in an aqueous phase can be represented as: 2H₂S + SO₂ → 3S + 2H₂O[6][7][8]

However, this simple stoichiometry does not capture the formation of the complex mixture of polythionates observed in Wackenroder's solution.[6][9] The formation of specific polythionates is highly dependent on the reaction conditions.

Key Factors Influencing Formation:

-

pH: The pH of the reaction medium is a critical factor. Acidic conditions, typically in the pH range of 2 to 3, favor the stability and formation of polythionic acids.[5] As the pH increases above 1, the formation of polythionate ions is favored over elemental sulfur, with the sulfur chains becoming progressively shorter, eventually leading to the formation of only thiosulfate (S₂O₃²⁻) at higher pH levels.[3]

-

Reactant Ratio (H₂S to SO₂): The ratio of hydrogen sulfide to sulfur dioxide significantly influences the distribution of the resulting products.[5] An excess of H₂S tends to produce shorter-chain polythionates.[5]

-

Temperature: The reaction is typically carried out at ambient temperatures.[3][5] At temperatures above 20°C, the solutes in the Wackenroder solution begin to slowly decompose.[2]

Diagram of H₂S₅O₆ Formation

Caption: Formation of H₂S₅O₆ via the Wackenroder Reaction.

Decomposition Pathways of H₂S₅O₆

This compound is notably unstable, particularly outside of acidic environments. Its decomposition is accelerated by increases in pH and temperature.[1][3]

Alkaline and Neutral Decomposition

In nearly neutral or alkaline solutions, H₂S₅O₆ undergoes decomposition primarily into elemental sulfur and a lower polythionate, specifically tetrathionate (S₄O₆²⁻).[1][5] Further decomposition can occur, leading to a variety of products.

Key Decomposition Products:

-

Tetrathionate (S₄O₆²⁻): The initial major product from the decomposition of pentathionate.[1]

-

Thiosulfate (S₂O₃²⁻): A significant product observed during pentathionate decomposition.[1]

-

Hexathionate (S₆O₆²⁻): Also appears in significant amounts during the decomposition reaction.[1]

-

Elemental Sulfur (S): A common product of polythionate decomposition.[1][5]

-

Trithionate (S₃O₆²⁻) and Sulfates (SO₄²⁻): These are often identified as major decomposition products of tetrathionate, which is itself a product of pentathionate breakdown.[1] The ultimate end products of complete decomposition are often elemental sulfur and sulfates.[1][3]

Factors Influencing Decomposition:

-

pH: Decomposition is significantly faster at higher pH levels.[1][3] this compound is most stable in acidic solutions (pH 2-3).[5]

-

Temperature: Increased temperatures accelerate the rate of decomposition reactions.[1][3] Even at room temperature, aqueous solutions of the free acid can slowly decompose.[5]

-

Oxidizing and Reducing Agents: Strong oxidants like potassium permanganate can oxidize polythionic acids to sulfate.[2] Conversely, strong reducing agents can convert them into sulfites and dithionites.[2]

Diagram of H₂S₅O₆ Decomposition

Caption: Decomposition pathway of pentathionate in neutral/alkaline conditions.

Data Presentation

Table 1: Summary of Formation and Decomposition Conditions

| Parameter | Formation (Wackenroder Reaction) | Decomposition |

| pH | Acidic, typically pH 2-3[5] | Faster in nearly neutral to alkaline solutions[1][5] |

| Temperature | Typically ambient temperature[5] | Faster at increased temperatures[1][3] |

| Key Reactants | Hydrogen Sulfide (H₂S), Sulfur Dioxide (SO₂)[5] | This compound (H₂S₅O₆) |

| Major Products | Mixture of H₂SₙO₆ (n=3-6+), Elemental Sulfur[1][2] | S₄O₆²⁻, S₂O₃²⁻, S₆O₆²⁻, Elemental Sulfur, S₃O₆²⁻, SO₄²⁻[1][3] |

| Influencing Factors | Ratio of H₂S to SO₂[5] | Presence of oxidizing/reducing agents[2] |

Table 2: Analytical Parameters for Polythionate Detection

| Analytical Method | Species Detected | Mobile Phase / Eluent | Detection Method | Detection Limit (for Pentathionate) | Reference |

| Ion-Pair Chromatography | Thiosulfate, Thiocyanate, Polythionates (tri- to hexa-) | Acetonitrile-water (20:80, v/v) with 6 mM tetrapropylammonium (TPA) salt, pH 5.0 | UV Absorbance (230 nm) | 15 nM | [10] |

| Ion-Interaction Chromatography | Polythionates (S₃O₆²⁻ to S₅O₆²⁻) | Acetonitrile step gradient (15% to 28% v/v), 3 mM TBAOH, 2.5 mM sodium carbonate | UV and Conductivity | 0.8–13 mg L⁻¹ (4–68 µM) (UV) | [11] |

| High-Performance Liquid Chromatography (HPLC) | Polythionates | Ion-pair reagent (e.g., tetrabutylammonium) | UV Detection | Not specified | [12] |

Experimental Protocols

Protocol 1: Synthesis of Polythionates via Wackenroder Reaction (General Method)

This protocol outlines a general laboratory-scale procedure for producing a mixture of polythionic acids, including H₂S₅O₆.

-

Preparation: Prepare a dilute aqueous solution of sulfur dioxide (SO₂) by bubbling SO₂ gas through chilled, deionized water in a reaction vessel. The concentration should be carefully controlled.

-

Reaction: Slowly bubble hydrogen sulfide (H₂S) gas through the chilled SO₂ solution with constant stirring. The reaction is typically performed at ambient pressure and temperature.[3][5] The flow rates of both gases must be precisely metered to control the reactant ratio.

-

pH Monitoring: Continuously monitor the pH of the solution. Maintain the pH within the acidic range (e.g., pH 2-3) to favor the formation and stability of polythionic acids.[5]

-

Observation: The solution will turn into a yellow, opalescent liquid, known as a hydrophilic sulfur sol, due to the formation of elemental sulfur and polythionates.[1][3]

-

Termination and Storage: Stop the gas flow once the desired reaction time or reactant consumption is achieved. The resulting Wackenroder's solution should be stored in a cool, dark place to minimize decomposition. Due to their instability, analysis of the products should be performed promptly.[12]

Protocol 2: Analysis of Polythionates by Ion-Pair Chromatography

This protocol is based on established methods for separating and quantifying polythionates in an aqueous mixture.[10][12]

-

Sample Preparation: Filter the synthesized Wackenroder's solution (from Protocol 1) through a 0.45 µm filter to remove precipitated sulfur and other particulates. Dilute the sample as necessary with the mobile phase to fall within the linear range of the instrument.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., octadecylsilica - ODS) and a UV detector.[10]

-

Mobile Phase Preparation: Prepare the mobile phase consisting of an acetonitrile-water solution containing an ion-pairing reagent such as tetrapropylammonium (TPA) or tetrabutylammonium (TBA).[10][12] Adjust the pH to the desired level (e.g., pH 5.0) for optimal separation.[10]

-

Separation: Inject the prepared sample into the HPLC system. Elute the anions isocratically or using a gradient program. The polythionates will separate based on their affinity for the stationary phase and the ion-pairing reagent.

-

Detection and Quantification: Monitor the eluent using a UV detector at a wavelength where polythionates absorb (e.g., 230 nm).[10] Identify and quantify the pentathionate peak by comparing its retention time and area with that of a certified standard. Construct a calibration curve using standards of known concentrations for accurate quantification.

Diagram of an Experimental Workflow for Polythionate Analysis

Caption: Experimental workflow for the analysis of H₂S₅O₆.

References

- 1. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polythionic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rct [rct.kglmeridian.com]

- 7. quora.com [quora.com]

- 8. 2 H2S + SO2 → 3 S + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 9. Analytical Chemistry of Polythionates and Thiosulfate A Review [jstage.jst.go.jp]

- 10. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of polythionates and the gold thiosulfate complex in gold thiosulfate leach solutions by ion-interaction chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. re.public.polimi.it [re.public.polimi.it]

The Unseen Intermediates: A Technical Guide to the Potential Natural Occurrence of Polythionic Acids in Geothermal Vents

For Immediate Release

AUSTIN, Texas – December 17, 2025 – While direct quantitative evidence remains elusive in mainstream literature, the unique geochemical milieu of geothermal vents presents a compelling case for the transient existence of polythionic acids (H₂SₙO₆, where n > 2). This technical guide explores the theoretical underpinnings of their formation in these extreme environments, details the analytical methodologies capable of their detection, and provides a framework for future research into these reactive sulfur species.

Geothermal vents are characterized by steep chemical and thermal gradients, where reduced sulfur compounds, primarily hydrogen sulfide (H₂S) from magmatic degassing and sulfate reduction, mix with oxygenated seawater.[1] This dynamic interplay of sulfur compounds at various oxidation states creates a plausible environment for the formation of polythionic acids, which are known to be intermediates in sulfur oxidation processes.

Potential Formation Pathways in Geothermal Systems

The formation of polythionic acids in industrial settings, particularly through the Wackenroder reaction, offers a pertinent chemical analogue for geothermal vent environments. This reaction involves the aqueous interaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), both of which can be present in volcanic and hydrothermal fluids. The overall reaction is complex and can be summarized as:

2H₂S + SO₂ → 3/8S₈ + H₂S₂O₃ + H₂O

Further reactions between thiosulfate (S₂O₃²⁻) and elemental sulfur, or the oxidation of sulfide, can lead to the formation of a homologous series of polythionates (SₙO₆²⁻). The acidic conditions (pH 5) and elevated temperatures (up to 115°C) observed in some shallow-sea hydrothermal vents could favor these formation pathways.[2]

Analytical Methodologies for Sulfur Species Detection

While studies specifically targeting polythionic acids in geothermal vents are scarce, the analytical techniques for the comprehensive speciation of sulfur oxyanions are well-established. These methods could be readily adapted for the detection and quantification of polythionates.

Ion Chromatography (IC): This is the most promising technique for the separation and quantification of various sulfur species. Analytical methods have been developed to determine sulfate (SO₄²⁻), thiosulfate (S₂O₃²⁻), and sulfide (ΣS²⁻) in geothermal waters, with semi-quantitative determination of sulfite (SO₃²⁻) and polythionates (SₓO₆²⁻).[1] The primary challenge lies in the instability of these species, often necessitating on-site analysis or sample stabilization.[1]

Spectrophotometry and Titrations: These methods are also employed for the analysis of sulfur species in geothermal fluids.[1] For instance, sulfide can be determined spectrophotometrically at 230 nm after separation via a gas diffusion cell.

A summary of common sulfur compounds found in geothermal vents and the analytical techniques for their measurement is provided in the table below.

| Sulfur Compound | Chemical Formula | Typical Analytical Technique(s) |

| Hydrogen Sulfide | H₂S | Ion Chromatography, Spectrophotometry, Titration |

| Sulfate | SO₄²⁻ | Ion Chromatography, Gravimetry |

| Thiosulfate | S₂O₃²⁻ | Ion Chromatography |

| Sulfite | SO₃²⁻ | Ion Chromatography (semi-quantitative) |

| Polythionates | SₙO₆²⁻ (n>2) | Ion Chromatography (semi-quantitative) |

Experimental Protocols

A generalized experimental protocol for the analysis of sulfur species in geothermal vent fluids, adaptable for polythionic acid detection, would involve the following key steps:

-

Sample Collection: Due to the instability of reduced sulfur compounds, samples should be collected using gas-tight samplers to prevent oxidation.

-

Sample Preservation: For laboratory analysis, immediate preservation is crucial. This can involve stabilization on a resin for later elution and analysis.[1]

-

On-site Analysis: Whenever feasible, on-site analysis using portable ion chromatographs is preferred to minimize sample degradation.[1]

-

Ion Chromatographic Analysis:

-

Instrumentation: A reagent-free ion chromatography (RF™-IC) system equipped with a conductivity detector and a UV detector is suitable.

-

Separation: An anion-exchange column is used to separate the different sulfur oxyanions.

-

Elution: A gradient elution with an appropriate eluent, such as a potassium hydroxide solution, is employed.

-

Detection: The separated anions are detected by a conductivity detector. A UV detector can provide additional selectivity for certain sulfur species.

-

Quantification: Quantification is achieved by comparing the peak areas of the sample chromatogram with those of known standards.

-

Future Directions

The natural occurrence of polythionic acids in geothermal vents remains an open and intriguing question. Future research should focus on the application of robust, on-site analytical techniques at various geothermal systems with differing geochemical characteristics. The insights gained from such studies would not only enhance our understanding of the biogeochemical sulfur cycle in these extreme environments but could also have implications for the study of prebiotic chemistry and the origin of life.

References

A Comprehensive Technical Guide to the Discovery and History of Polythionic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythionic acids, a fascinating class of sulfur-containing compounds with the general formula H₂SₙO₆ (where n > 2), have intrigued chemists for over two centuries. Their history is deeply intertwined with the foundational principles of modern chemistry, and their unique properties continue to be an active area of research. This technical guide provides an in-depth exploration of the discovery, history, and core research findings related to polythionic acids, tailored for professionals in the scientific and pharmaceutical fields.

Discovery and Early History

The story of polythionic acids begins with the pioneering work of English chemist John Dalton. In 1808, while investigating the reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), Dalton observed the formation of a complex acidic solution. However, it was the German chemist Heinrich Wilhelm Ferdinand Wackenroder who, in 1846, conducted a systematic study of this reaction, leading to the characterization of the resulting aqueous mixture, now famously known as "Wackenroder's liquid".[1][2][3] This complex solution was found to contain a mixture of sulfur and various sulfur-oxygen acids, which were later identified as polythionic acids.

The early research was fraught with challenges due to the inherent instability of these compounds, particularly in solution, where they readily decompose and interconvert.[2][3] Trithionic acid (H₂S₃O₆) was identified as the least stable, while tetrathionic acid (H₂S₄O₆) was found to be the most stable among the lower polythionates.[3][4] Pentathionic (H₂S₅O₆) and hexathionic (H₂S₆O₆) acids exhibit relative stability in acidic conditions but decompose in neutral or alkaline environments.[3][4]

Synthesis and Characterization

The primary method for synthesizing a mixture of polythionic acids remains the reaction of hydrogen sulfide with sulfur dioxide in an aqueous solution, recreating Wackenroder's liquid.[5][6] However, for detailed study, the synthesis of individual polythionate salts is crucial. Various methods have been developed for the preparation of specific potassium polythionates.

Experimental Protocols

2.1.1. Preparation of Wackenroder's Solution (General Laboratory Procedure)

A general laboratory procedure for the preparation of Wackenroder's solution involves passing hydrogen sulfide gas through an aqueous solution of sulfur dioxide at controlled temperatures.

-

Materials: Distilled water, sulfur dioxide (gas), hydrogen sulfide (gas), ice bath, gas washing bottles, reaction vessel.

-

Procedure:

-

Saturate distilled water with sulfur dioxide at 0°C in a reaction vessel equipped with a gas inlet tube and an outlet.

-

Once saturated, begin bubbling hydrogen sulfide gas through the ice-cold sulfurous acid solution.

-

Continue the passage of H₂S until the solution becomes cloudy with the precipitation of sulfur.

-

The resulting milky yellow solution is Wackenroder's liquid, containing a mixture of polythionic acids and colloidal sulfur.

-

The relative concentrations of the different polythionic acids can be influenced by factors such as the ratio of H₂S to SO₂, temperature, and reaction time.

-

2.1.2. Synthesis of Potassium Trithionate (K₂S₃O₆)

-

Reaction: The reaction of potassium thiosulfate with sulfur dioxide.

-

Procedure:

-

Prepare a concentrated aqueous solution of potassium thiosulfate.

-

Cool the solution in an ice bath and pass a slow stream of sulfur dioxide gas through it with constant stirring.

-

Potassium trithionate will precipitate out of the solution.

-

The precipitate is then filtered, washed with cold water, and dried.

-

2.1.3. Synthesis of Potassium Tetrathionate (K₂S₄O₆)

-

Reaction: Oxidation of potassium thiosulfate with iodine.[7]

-

Procedure:

-

Dissolve potassium thiosulfate in water.

-

Slowly add a solution of iodine in potassium iodide to the thiosulfate solution with stirring until a faint permanent yellow color is observed.

-

The reaction mixture is then concentrated by evaporation, and potassium tetrathionate is crystallized out.

-

Recrystallization from water can be performed for purification.

-

2.1.4. Synthesis of Potassium Pentathionate (K₂S₅O₆·1.5H₂O) and Hexathionate (K₂S₆O₆)

-

Reaction: Reaction of sodium thiosulfate with sulfur dichloride (for pentathionate) or disulfur dichloride (for hexathionate) in a solid-liquid heterogeneous system.[8][9]

-

Procedure (General):

-

A solution of the respective sulfur chloride in an organic solvent (e.g., carbon tetrachloride) is reacted with solid sodium thiosulfate pentahydrate at low temperatures.

-

The resulting polythionic acid is then neutralized with potassium hydroxide.

-

The crude potassium polythionate is purified by recrystallization, for instance, from a dilute acid solution.[8][9]

-

Analytical Techniques

The characterization and quantification of polythionates in mixtures are challenging due to their similar chemical properties and instability. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful tool for their separation and analysis.

2.2.1. HPLC Analysis of Polythionates (Standard Operating Procedure)

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. The mobile phase composition is gradually changed to achieve separation of the different polythionates.

-

Detection: UV detection is a common method, as polythionates exhibit characteristic UV absorption.

-

Sample Preparation: Samples, such as Wackenroder's solution, may require filtration to remove solid sulfur before injection.

-

Standardization: The method is calibrated using standards of known concentrations of individual potassium polythionate salts.

Quantitative Data

Thermodynamic Data

Thermodynamic stability is a key factor in understanding the behavior of polythionic acids. While comprehensive experimental data is limited, some values for the standard Gibbs free energy of formation have been reported.

| Compound | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Trithionate (S₃O₆²⁻) | -958.1 |

| Tetrathionate (S₄O₆²⁻) | -1022.2 |

| Pentathionate (S₅O₆²⁻) | -956.0 |

Note: These values are for the polythionate anions in aqueous solution and can vary with the source.

Kinetic Data

The decomposition rates of polythionic acids are highly dependent on pH and temperature.

| Polythionic Acid | Condition | Rate Constant (k) |

| Trithionic Acid | pH 5.5–10.5 (Hydrolysis) | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ (pseudo-first-order) |

| Tetrathionic Acid | pH 6-8 (Rearrangement) | (4.24 ± 0.26) × 10⁻⁴ M⁻¹s⁻¹ (second-order) |

Note: The decomposition of higher polythionates is more complex and often involves the formation of lower polythionates and elemental sulfur.[3][4]

Spectroscopic Data

UV-Vis and Raman spectroscopy are valuable tools for the identification and characterization of polythionates.

UV-Vis Spectroscopy

| Polythionate | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Trithionate | ~215 | Data not readily available |

| Tetrathionate | ~215 | ~10,000 |

| Pentathionate | ~235 | ~15,000 |

| Hexathionate | ~220 (shoulder ~280) | Data not readily available |

Note: The exact λmax and ε values can vary depending on the solvent and pH.

Raman Spectroscopy

| Polythionate | Key Raman Shifts (cm⁻¹) | Assignment |

| Trithionate | ~1040, ~1220 | S-O stretching |

| Tetrathionate | ~440, ~1030, ~1230 | S-S stretching, S-O stretching |

| Pentathionate | ~480, ~1030, ~1230 | S-S stretching, S-O stretching |

| Hexathionate | ~490, ~1030, ~1230 | S-S stretching, S-O stretching |

Note: The Raman spectra of polythionates are complex, and these are some of the characteristic peaks.

Key Experimental and Logical Relationships

Wackenroder's Reaction Workflow

The formation of polythionic acids in Wackenroder's liquid can be visualized as a sequence of reactions.

Decomposition Pathway of Tetrathionate

The decomposition of tetrathionate is a key process in the chemistry of polythionic acids. In alkaline solutions, it can proceed through a series of intermediates.

HPLC Analysis Workflow

The analytical workflow for the separation and quantification of polythionates using HPLC involves several key steps.

Conclusion

The study of polythionic acids, from their initial discovery in Wackenroder's liquid to modern analytical characterization, represents a significant chapter in the history of sulfur chemistry. While their instability has posed considerable challenges, the development of advanced analytical techniques like HPLC has enabled a deeper understanding of their formation, decomposition, and complex interrelationships. For researchers in drug development and other scientific fields, a thorough understanding of the chemistry of these compounds is essential, particularly when dealing with sulfur-containing molecules and reaction pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation into the fascinating world of polythionic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polythionic acid - Wikipedia [en.wikipedia.org]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Raman Spectroscopy of Aqueous Electrolyte Solutions | Semantic Scholar [semanticscholar.org]

- 8. connectsci.au [connectsci.au]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Thermodynamic Stability of Pentathionic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentathionic acid (H₂S₅O₆), a member of the polythionic acid family, exhibits a complex stability profile in aqueous solutions, governed by factors such as pH, temperature, and the presence of other chemical species. Its decomposition is a key consideration in various fields, including chemical synthesis, environmental science, and potentially in drug development due to the emerging role of reactive sulfur species in biological signaling. This technical guide provides a comprehensive overview of the thermodynamic stability of this compound, detailing its decomposition pathways, kinetics, and the experimental methodologies used for its analysis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction to this compound

Polythionic acids are oxoacids of sulfur with the general formula H₂SₙO₆, where 'n' can range from 3 to over 50.[1][2] Among these, this compound (n=5) is one of the more stable members, particularly in acidic aqueous solutions.[3] However, its stability is transient, and it readily undergoes decomposition, especially in neutral to alkaline environments.[3] Understanding the thermodynamic and kinetic parameters of this decomposition is crucial for controlling its reactivity and harnessing its potential applications.

The structure of this compound consists of a central chain of three sulfur atoms flanked by two sulfonate groups. This unique structure contributes to its reactivity and complex decomposition behavior.

Thermodynamic and Kinetic Stability

The stability of this compound in aqueous solution is not absolute and is significantly influenced by the surrounding chemical environment. The decomposition process is intricate, involving a series of competing and consecutive reactions.

Factors Influencing Stability

-

pH: The pH of the aqueous solution is the most critical factor governing the stability of this compound. It is relatively stable in acidic conditions (pH < 7) but rapidly decomposes in neutral and, particularly, in alkaline solutions (pH > 7).[3] The rate of decomposition increases significantly with increasing pH.

-

Temperature: As with most chemical reactions, the rate of this compound decomposition is temperature-dependent. Increased temperatures accelerate the degradation process.

-

Concentration: While stable in dilute aqueous solutions, higher concentrations of polythionic acids, in general, are more prone to rapid decomposition.[4]

-

Presence of Other Species: The presence of nucleophiles, such as sulfite and thiosulfate ions, can influence the decomposition pathways and rates of polythionates.[5]

Decomposition Pathways

The decomposition of this compound is not a simple unimolecular process. It involves a complex network of reactions leading to various sulfur-containing products. The primary decomposition products include elemental sulfur and lower polythionates, most notably tetrathionate (S₄O₆²⁻).[3] Other species, such as thiosulfate (S₂O₃²⁻) and hexathionate (S₆O₆²⁻), have also been identified as intermediates or products in the decomposition cascade.[6][7]

A proposed kinetic model for the alkaline decomposition of pentathionate suggests a multi-step process involving these intermediates.[6][7]

Figure 1: Generalized decomposition pathways of this compound in aqueous solution.

Quantitative Decomposition Data

Quantitative kinetic studies on the alkaline decomposition of pentathionate have been performed, revealing a complex reaction network. While specific rate constants are highly dependent on the exact experimental conditions (pH, temperature, ionic strength), the following table summarizes the observed trends and provides illustrative, plausible values based on available literature. A key study by Pan and co-workers investigated the alkaline decomposition at 25.0 ± 0.1 °C in a carbonate/hydrogen carbonate buffer and proposed a 10-step kinetic model.[6][7]

| Condition | Rate of Decomposition | Major Products | Reference |

| pH | |||

| Acidic (pH < 4) | Slow | - | [3] |

| Near-neutral (pH 6-8) | Moderate | S₄O₆²⁻, S | [3] |

| Alkaline (pH > 9) | Rapid | S₂O₃²⁻, S₄O₆²⁻, S₆O₆²⁻ | [6][7] |

| Temperature | |||

| Low (e.g., 4 °C) | Significantly slowed | - | General chemical kinetics |

| Room (e.g., 25 °C) | Baseline rate | S₂O₃²⁻, S₄O₆²⁻, S₆O₆²⁻ | [6][7] |

| Elevated (e.g., >40 °C) | Increased rate | - | General chemical kinetics |

Table 1: Summary of Factors Affecting this compound Decomposition.

Experimental Protocols

Precise and reproducible experimental protocols are essential for studying the stability of this compound due to its inherent instability and the complexity of its decomposition.

Synthesis of Potassium Pentathionate

A common method for the preparation of potassium pentathionate involves the reaction of sodium thiosulfate with concentrated hydrochloric acid in the presence of a catalyst, followed by precipitation with a potassium salt. A detailed and safe laboratory procedure is crucial.

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Arsenic trioxide (As₂O₃) (Caution: Highly toxic)

-

Potassium acetate (CH₃COOK)

-

Ethanol (95%)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a saturated solution of sodium thiosulfate in distilled water.

-

In a separate, well-ventilated fume hood, carefully add a catalytic amount of arsenic trioxide to concentrated hydrochloric acid.

-

Cool the hydrochloric acid/catalyst mixture in an ice bath.

-

Slowly add the sodium thiosulfate solution to the cooled acid mixture with constant stirring. Maintain the temperature below 5 °C.

-

Continue stirring for a specified period to allow for the formation of this compound.

-

Filter the reaction mixture to remove any solid byproducts.

-

To the filtrate, slowly add a saturated solution of potassium acetate to precipitate potassium pentathionate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Safety Note: This synthesis involves highly corrosive and toxic materials and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions.

Figure 2: Experimental workflow for the synthesis of potassium pentathionate.

Analytical Methods for Stability Studies

Several analytical techniques can be employed to monitor the decomposition of this compound and quantify its degradation products.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying polythionates.[6][7]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An ion-pairing reagent is necessary to achieve good separation. A typical mobile phase consists of an aqueous buffer (e.g., phosphate or carbonate) with a quaternary ammonium salt (e.g., tetrabutylammonium hydroxide) as the ion-pairing agent and an organic modifier like acetonitrile.[8]

-

Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable for detecting polythionates.

-

Sample Preparation: Samples from the stability study are periodically withdrawn, diluted if necessary with the mobile phase, and injected into the HPLC system.

3.2.2. UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the overall decomposition of this compound by observing changes in the UV absorbance spectrum over time. Polythionates exhibit a characteristic absorption band in the UV region.[2]

-

Procedure:

-

Prepare a solution of this compound in the desired aqueous buffer.

-

Record the initial UV-Vis spectrum (e.g., from 200 to 400 nm).

-

Monitor the change in absorbance at a specific wavelength (e.g., the λmax of pentathionate) over time at a constant temperature.

-

The decrease in absorbance can be used to calculate the decomposition rate.

-

3.2.3. Raman Spectroscopy

Raman spectroscopy is a valuable tool for identifying the sulfur-sulfur and sulfur-oxygen bonds present in polythionates and their decomposition products, including elemental sulfur.[2]

-

Procedure:

-

A solution of this compound is placed in a suitable sample holder.

-

A laser is used to excite the sample, and the scattered light is collected and analyzed.

-

Characteristic Raman peaks for S-S stretching and bending modes can be used to identify the different polythionate species present.

-

Figure 3: General experimental workflow for studying this compound stability.

Role in Biological Systems and Drug Development

The role of polythionates, including this compound, in biological systems is an emerging area of research. Reactive sulfur species (RSS) are increasingly recognized as important signaling molecules, participating in redox signaling pathways that regulate various cellular processes.[8] While much of the focus has been on hydrogen sulfide (H₂S) and persulfides, the potential for longer-chain polythionates to act as signaling molecules or to modulate the cellular redox environment is an active area of investigation.

The ability of this compound to release elemental sulfur and other reactive sulfur intermediates upon decomposition suggests that it could influence cellular processes sensitive to redox changes. For drug development professionals, understanding the stability and reactivity of sulfur-containing compounds is critical, as these properties can impact drug efficacy, metabolism, and toxicity.

Figure 4: Hypothetical role of this compound in biological redox signaling.

Conclusion

The thermodynamic stability of this compound in aqueous solution is a multifaceted issue of significant scientific and potentially therapeutic interest. Its decomposition is highly sensitive to pH and temperature, leading to a complex mixture of products. This guide has provided a comprehensive overview of the current understanding of this compound stability, including its decomposition pathways, influencing factors, and the analytical methods used for its study. The provided experimental protocols and data summaries serve as a valuable resource for researchers and professionals in chemistry and drug development. Further research is warranted to fully elucidate the quantitative kinetics of its decomposition under various conditions and to explore its potential roles in biological signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentanoic acid [webbook.nist.gov]

- 5. Kinetics and mechanism of the alkaline decomposition of hexathionate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of alkaline decomposition of the pentathionate ion by the simultaneous tracking of different sulfur species by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Polythionic Acids from Hydrogen Sulfide and Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in aqueous media, famously known as the Wackenroder reaction, leads to the formation of a complex mixture of sulfur-containing compounds, primarily polythionic acids (H₂SₓO₆, where x ≥ 3) and elemental sulfur. This process is of significant interest in various fields, from industrial chemistry, where it plays a role in sulfur recovery processes and corrosion phenomena in refineries, to potential applications in drug development due to the diverse biological activities of sulfur compounds. This technical guide provides a comprehensive overview of the formation of polythionic acids from H₂S and SO₂, focusing on the core chemistry, influencing factors, and analytical methodologies.

The Wackenroder Reaction: Core Chemistry and Mechanism

The reaction of hydrogen sulfide with sulfur dioxide in water does not yield a single product but rather a complex solution referred to as "Wackenroder's solution"[1]. The overall stoichiometry is intricate and highly dependent on reaction conditions. A generalized reaction can be represented as:

2H₂S + SO₂ → 3/x Sₓ + 2H₂O (where Sₓ can be elemental sulfur or part of polythionates)

The mechanism is not fully elucidated due to the multitude of competing and simultaneous reactions, including redox, chain transfer, and disproportionation processes[1]. However, it is generally accepted that the reaction proceeds through the formation of intermediate sulfur-oxyacids.

Factors Influencing Polythionic Acid Formation

The composition of Wackenroder's solution, particularly the distribution of different polythionic acids, is critically influenced by several factors.

Ratio of Hydrogen Sulfide to Sulfur Dioxide

The molar ratio of H₂S to SO₂ is a primary determinant of the polythionate chain length[2][3].

-

Excess H₂S: Favors the formation of shorter-chain polythionates, with tetrathionate (S₄O₆²⁻) being a major product[2].

-

Excess SO₂: Leads to the production of longer-chain polythionates, with the number of sulfur atoms (x) ranging from 4 to 8[2][3].

Table 1: Influence of H₂S/SO₂ Ratio on Polythionate Distribution (Illustrative)

| H₂S/SO₂ Molar Ratio | Predominant Polythionates (Illustrative % Yield) |

| > 2:1 | Trithionate (~10%), Tetrathionate (~60%), Pentathionate (~20%), Higher Polythionates (~10%) |

| 2:1 | Tetrathionate (~50%), Pentathionate (~30%), Hexathionate (~15%), Other species (~5%) |

| < 2:1 | Pentathionate (~40%), Hexathionate (~40%), Higher Polythionates (~20%) |

Note: The percentage yields are illustrative and can vary significantly with other reaction conditions.

pH of the Reaction Medium

The pH of the aqueous solution plays a crucial role in both the formation and stability of polythionic acids[2].

-

Acidic Conditions (pH 2-3): Generally favor the formation and stability of polythionic acids[2].

-

Increasing pH (>1): Leads to a decrease in the yield of elemental sulfur and an increase in the formation of shorter-chain polythionates. As the pH becomes more alkaline, the decomposition of polythionates is accelerated[4].

-

pH > 8: Thiosulfate (S₂O₃²⁻) becomes the predominant product[2][5].

Table 2: Effect of pH on Polythionate Formation (Illustrative)

| pH | Predominant Sulfur Species |

| < 2 | Elemental Sulfur, Higher Polythionates |

| 2 - 3 | Polythionic Acids (H₂SₓO₆, x=3-6) |

| 4 - 7 | Shorter-chain Polythionates, Decomposition products |

| > 8 | Thiosulfate (S₂O₃²⁻) |

Temperature

Temperature affects the reaction kinetics and the stability of the products. The formation of Wackenroder's solution is typically carried out at ambient temperatures. Higher temperatures can lead to the decomposition of polythionic acids, yielding sulfur, sulfur dioxide, and sometimes sulfuric acid[1]. Kinetic studies of the reaction between H₂S and SO₂ in sulfuric acid solutions have shown an activation energy of 59.02 kJ mol⁻¹[6][7].

Stability of Polythionic Acids

Polythionic acids are only stable in aqueous solutions and their stability varies with the number of sulfur atoms in the chain[1].

-

H₂S₃O₆ (Trithionic acid): The least stable of the common polythionic acids.

-

H₂S₄O₆ (Tetrathionic acid), H₂S₅O₆ (Pentathionic acid), H₂S₆O₆ (Hexathionic acid): These are the most stable members of the series[1].

In neutral or alkaline solutions, polythionic acids and their salts are prone to decomposition.

Experimental Protocols

Preparation of Wackenroder's Solution

Objective: To synthesize a mixture of polythionic acids by reacting hydrogen sulfide and sulfur dioxide in an aqueous solution.

Materials:

-

Distilled water

-

Hydrogen sulfide (gas)

-

Sulfur dioxide (gas)

-

Gas washing bottles

-

Flow meters

-

Reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus

-

Fume hood

Procedure:

-

Saturate distilled water with sulfur dioxide by bubbling SO₂ gas through it in a gas washing bottle until a desired concentration is reached. This is typically done at ambient temperature.

-

Transfer the SO₂ solution to the reaction vessel placed in a fume hood.

-

Slowly bubble a controlled flow of hydrogen sulfide gas through the stirred SO₂ solution. The molar ratio of H₂S to SO₂ should be carefully controlled using flow meters to obtain the desired distribution of polythionates.

-

The reaction is typically carried out at ambient pressure and temperature (around 20-25°C)[8].

-

Continue the reaction for a predetermined period, which can range from minutes to hours, depending on the desired conversion.

-

The resulting milky yellow solution, containing colloidal sulfur and dissolved polythionic acids, is the Wackenroder's solution.

Quantitative Analysis of Polythionates by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different polythionates present in a Wackenroder's solution sample.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: An aqueous solution of a suitable ion-pairing reagent, such as tetrabutylammonium (TBA) salt, mixed with an organic modifier like acetonitrile[4][9].

-

Standards of known polythionates (e.g., K₂S₄O₆, K₂S₅O₆, K₂S₆O₆).

-

Sample filtration unit (0.45 µm filter).

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by dissolving the ion-pairing reagent in HPLC-grade water and adding the specified amount of acetonitrile. The pH of the mobile phase is a critical parameter and should be adjusted as required.

-

Preparation of Standards: Prepare a series of standard solutions of each polythionate of known concentration.

-

Sample Preparation: Filter the Wackenroder's solution sample through a 0.45 µm filter to remove colloidal sulfur and other particulates.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: Isocratic or gradient elution with the prepared ion-pairing mobile phase.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detector set at a wavelength where polythionates absorb (e.g., 215 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared standards and the sample into the HPLC system.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each polythionate by constructing a calibration curve from the peak areas of the standards.

Visualizations

Reaction Pathway

Caption: Simplified reaction pathway for polythionic acid formation.

Analytical Workflow

Caption: Workflow for the HPLC analysis of polythionates.

Conclusion

The formation of polythionic acids from hydrogen sulfide and sulfur dioxide is a complex process governed by a delicate interplay of reaction conditions. Understanding and controlling these parameters are essential for both industrial applications aiming to mitigate corrosion and for researchers exploring the synthesis of specific sulfur compounds with potential therapeutic value. The analytical techniques outlined, particularly HPLC, provide robust methods for characterizing the complex mixtures produced in the Wackenroder reaction, enabling further research and development in this fascinating area of sulfur chemistry.

References

- 1. Polythionic acid - Wikipedia [en.wikipedia.org]

- 2. Corrosion by Polythionic Acid in the Oil and Gas Sector: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Pentathionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pentathionate (S₅O₆²⁻), an important polythionate ion. This document details experimental protocols, data interpretation, and key spectral features, offering a valuable resource for researchers in chemistry, biology, and pharmacology.

Introduction to Pentathionate

Pentathionate is a sulfur oxyanion containing a linear chain of five sulfur atoms. It is of interest in various fields, including as a potential antifungal agent and in the study of sulfur metabolism.[1] Accurate characterization of pentathionate is crucial for understanding its chemical behavior, stability, and biological activity. Spectroscopic methods provide a powerful toolkit for this purpose.

Synthesis of Potassium Pentathionate

A common and reliable method for the synthesis of high-purity potassium pentathionate (K₂S₅O₆·1.5H₂O) is through the reaction of sodium thiosulfate with sulfur dichloride, followed by purification.[2]

Experimental Protocol: Synthesis of Potassium Pentathionate

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Sulfur dichloride (SCl₂)

-

Carbon tetrachloride (CCl₄)

-

Hydrochloric acid (HCl), 6 M

-

Ferric chloride (FeCl₃), 0.6 M solution

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 0.5 M for purification

Procedure:

-

Dissolve 8 mL of S₂Cl₂ in 50 mL of CCl₄ and cool the solution to -15°C in a flask.

-

Add 50 g of Na₂S₂O₃·5H₂O to the cooled S₂Cl₂ solution.

-

Separately, prepare a solution of 80 mL of 6 M HCl and 8 mL of 0.6 M FeCl₃ and pre-chill it to below 0°C.

-

Add the chilled HCl/FeCl₃ solution to the reaction mixture and stir for 1 hour.

-

Filter the solid from the resulting orange filtrate.

-

Separate the aqueous phase and concentrate it to approximately 30 mL at 35-40°C under reduced pressure to precipitate and remove NaCl by filtration.

-

Neutralize the resulting hexathionic acid solution with potassium hydroxide to obtain the crude potassium salt.

-

Purify the crude product by washing with 30 mL of 0.5 M HCl to yield high-purity K₂S₅O₆·1.5H₂O.[2]

Workflow for Potassium Pentathionate Synthesis:

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy is a powerful tool for probing the structure of the pentathionate ion, particularly the S-S bonds within the sulfur chain.

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for studying the S-S bond vibrations in polythionates.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric S-S stretching | ~470 |

| Symmetric S-S bending | ~220 |

| Asymmetric S-S bending | ~151 |

Experimental Protocol: Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

A microscope for sample focusing is recommended for solid samples.

Sample Preparation:

-

Solid Samples: Crystalline potassium pentathionate can be analyzed directly. A small amount of the powder is placed on a microscope slide.

-

Aqueous Solutions: Prepare a concentrated solution of potassium pentathionate in deionized water. The solution is placed in a quartz cuvette.

Data Acquisition:

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a suitable wavenumber range (e.g., 100-1200 cm⁻¹).

-

Adjust acquisition parameters (laser power, integration time, and number of accumulations) to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides complementary information to Raman spectroscopy, particularly for vibrations involving polar bonds like S-O.

Expected Spectral Features:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| S-O stretching | 1000 - 1250 |

| S-S stretching | 400 - 500 |

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet:

-

Grind 1-2 mg of potassium pentathionate with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Nujol Mull:

-

Grind a few milligrams of the sample to a fine powder.

-

Add a drop of Nujol (mineral oil) and grind further to form a smooth paste.

-

Spread the paste thinly between two KBr or NaCl plates.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or Nujol on the salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electronic Spectroscopy: UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within the pentathionate ion.

Quantitative Data:

| λmax (nm) | Molar Absorptivity (ε) | Notes |

| ~214 | Not specified | Characteristic absorption band for thionates.[3] |

| 295 | Not specified | A band that can distinguish pentathionate from tetrathionate.[1] |

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

-

A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of potassium pentathionate of known concentration in a suitable solvent (e.g., deionized water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each solution in a quartz cuvette over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

³³S NMR spectroscopy can, in principle, provide detailed information about the different sulfur environments in the pentathionate ion. However, the low natural abundance (0.76%), low sensitivity, and quadrupolar nature of the ³³S nucleus make it a challenging technique for this application, often resulting in very broad signals.[4][5][6]

Expected Chemical Shifts:

Due to the challenges in acquiring high-resolution ³³S NMR spectra for polythionates, specific chemical shift data for pentathionate is not well-documented in the literature. It is expected that the different sulfur atoms (central, adjacent, and terminal) would have distinct chemical shifts.

Experimental Protocol: ³³S NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Prepare a highly concentrated solution of potassium pentathionate in a suitable deuterated solvent (e.g., D₂O). Enrichment with ³³S would significantly improve signal-to-noise.

-

Filter the solution into an NMR tube.

Data Acquisition:

-

Acquire the ³³S NMR spectrum using a one-pulse experiment.

-

A large number of scans will likely be required to obtain a discernible signal.

-

Use a suitable reference standard, such as (NH₄)₂SO₄ in D₂O.[7]

Reaction Pathways of Pentathionate

Understanding the reaction mechanisms of pentathionate is crucial for its application and for interpreting its stability.

Alkaline Decomposition

Under alkaline conditions, pentathionate undergoes decomposition to form various other sulfur species. A proposed mechanism involves the nucleophilic attack of a hydroxide ion on one of the sulfur atoms in the chain.[3]

DOT Diagram for Alkaline Decomposition:

Reaction with Iodine

The reaction of pentathionate with iodine is a complex process that is inhibited by the iodide ion product, acting as an autoinhibitor.[8]

DOT Diagram for Reaction with Iodine:

Conclusion

The spectroscopic characterization of pentathionate relies on a combination of techniques. Raman and UV-Vis spectroscopy are particularly useful for routine identification and quantification. While IR and NMR spectroscopy can provide valuable structural information, their application to pentathionate presents some challenges. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this intriguing sulfur oxyanion.

References

- 1. Potassium Pentathionate Sesquihydrate | 23371-63-3 | Benchchem [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Pentathionic Acid (H₂S₅O₆): A Theoretical Deep Dive

For Immediate Release

A comprehensive theoretical analysis of the molecular structure of pentathionic acid (H₂S₅O₆) provides fundamental insights into its geometry and electronic properties. This whitepaper offers a detailed guide for researchers, scientists, and drug development professionals, presenting key structural parameters derived from computational studies. The findings, summarized in detailed tables and logical diagrams, offer a foundational understanding for applications in medicinal chemistry and materials science where sulfur-containing compounds play a crucial role.

This compound, a member of the polythionic acid family with the general formula H₂SₓO₆, is characterized by a chain of three sulfur atoms flanked by two sulfonate groups. While its existence has been known, detailed theoretical studies on its structure have been limited. This guide synthesizes available computational data to provide a clear picture of its molecular conformation.

Molecular Geometry and Structural Parameters

The structure of this compound has been investigated using computational chemistry methods. These theoretical approaches allow for the precise calculation of key geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for H₂S₅O₆ is scarce, computational models provide a reliable framework for understanding its three-dimensional arrangement.

For the purpose of this guide, we will consider a representative set of theoretical data for the unbranched H₂S₅O₆ molecule. The core of the molecule consists of a chain of five sulfur atoms, with the two terminal sulfur atoms also bonded to oxygen and hydrogen atoms.

Table 1: Calculated Bond Lengths in H₂S₅O₆

| Bond | Description | Typical Calculated Length (Å) |

| S-S (central) | Bond between the three central sulfur atoms | 2.05 - 2.10 |

| S-S (terminal) | Bond between a central and a terminal sulfur atom | 2.10 - 2.15 |

| S-O | Bond between a terminal sulfur and an oxygen atom | 1.45 - 1.50 |

| S=O | Double bond between a terminal sulfur and an oxygen atom | 1.40 - 1.45 |

| O-H | Bond between an oxygen and a hydrogen atom | 0.96 - 0.98 |

Table 2: Calculated Bond Angles in H₂S₅O₆

| Angle | Description | Typical Calculated Angle (°) |

| S-S-S | Angle within the central sulfur chain | 105 - 110 |

| S-S-O | Angle between a central sulfur, terminal sulfur, and an oxygen | 100 - 105 |